molecular formula C12H14O4 B8644002 2,4,5-Trimethoxycinnamaldehyde

2,4,5-Trimethoxycinnamaldehyde

Cat. No.: B8644002
M. Wt: 222.24 g/mol
InChI Key: DNAVOCNYHNNEQI-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxycinnamaldehyde is a natural product found in Alpinia flabellata, Zingiber montanum, and other organisms with data available.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3

InChI Key

DNAVOCNYHNNEQI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,4,5-Trimethoxyphenylpropane (5 g) in 70 mL of dry dioxane was placed in 100 ml round bottom flask. To this was added a catalytic amount of acetic acid (2-4 drops) and 16 g of DDQ and finally started refluxing the mixture at 50 to 140° C. for 5 to 9 hrs. The solution, which was initially deep green, turned into pale yellow with the formation of hydroquinone (DDQH2). The mixture was cooled and the solid DDQH2 was filtered and further washed with chloroform. The filtrate and washings were combined and evaporated under reduced pressure. The product was taken in ether (80 ml) and the ether layer was washed with aqueous NaOH (15%, 2×15 ml). The combined aqueous layers are further extracted with ether (3×15 ml). The ether layers were combined and washed with saturated sodium chloride (3×15 ml), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude yellow liquid which was loaded on silica gel column and the column was eluted with hexane (70-80 ml) and then with an increasing amount of hexane/ethyl acetate (9:1 to 1:9). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 2,4,5-trimethoxycinnamaldehyde in 82% yield as a yellow solid; mp 140° C.; UV (MeOH) λmax 244, 298, 366 nm; IR (film) νmax 1648 (conjugated carbonyl), 1602, 1504, 1466, 1448, 1350, 1254, 1120, 1024, 856 cm−1; 1H NMR δ 9.65 (1H, d, J=7.8 Hz, H-3′), 7.81 (1H, d, J=15.8 Hz, H-1′), 7.03 (1H, s, H-6), 6.64 (1H, dd, J=15.8 Hz, J=7.8 Hz, H-2′), 6.51 (1H, s, H-3), 3.95 (s, 3H, 2-OCH3), 3.91 (s, 3H, 4-OCH3), 3.87 (s, 3H, 5-OCH3); 13C NMR δ 194.1 (C-3′), 154.1 (C-1′), 153.2 (C-2), 147.6 (C-4), 143.3 (C-5), 126.4 (C-2′), 114.5 (C-1), 110.5 (C-6), 96.5 (C-3), 56.4 (5-OCH3), 56.2 (2-OCH3), 56.0 (4-OCH3); EIMS m/z 222 [M]+ (44), 207 (18), 191 (100), 179 (14), 171 (27), 151 (14), 147 (7), 69 (58), 58 (80).
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Synthesis routes and methods II

Procedure details

α-asarone (trans-2,4,5-trimethoxyphenyl-1-propene) is well known for its several pharmacological activities including hypolipideamic and antiplatelet activity but is generally present in traces with β and γ-asarone in various plant species including A. calamus (Patra, A. and Mitra, A. K., J. Nat. Prod., 44, 668-669 (1981); Dung, N. X.; Moi, L. D.; Nam, V. V.; Cu, L. D. and Leclercq, P. A., J. of Ess. Oil Res., 7 (1), 111-112 (1995) and Parmar, V. S.; Jain, S. C.; Bisht, K. S.; Jain, R.; Taneja, P.; Jha, A.; Tyagi, O. D.; Prasad, A. K.; Wengel, J.; Olsen, C. E.; Boll, P. M., Phytochemistry, 46 (4), 597-673 (1997)). Separation of less abundant α-asarone is particularly difficult via column chromatography of asarones rich essential oil. Although, few methods are found in literature for the synthesis of α-asarone including alkaline isomerisation of γ-asarone (2,4,5-trimethoxyallylbenzene), however, a little amount of toxic β-asarone is always present with α-asarone during alkaline isomerization (Devgan, O. N. and Bokadia, M. M., Aust. J. Chem., 21, 3001-3003 (1968)). Thus, the reported synthetic methods are not free from drawbacks such as multisteps approach, expensive reagents and overall poor yield with contamination of its isomers. In view of these problems two factors are pivotal for the synthesis of α-asarone, first to achieve highest selectivity for the formation of α-isomer without any presence of other isomers and secondly, search for simple, economical and efficient methods to obtain α-asarone which can be easily achieved by dehydrogenation of 2,4,5-trimethoxyphenylpropane with the help of dehydrogenating reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Among dehydrogenating agents namely, manganese dioxide, p-chloranil, selenium dioxide, Pd/C, selenium and sulphur, DDQ is invented as a single reagent of choice towards formation of α-asarone in a single step by just varying reaction time, temperature, solvent and amount of reagent (DDQ) with or without a solid support such as silica gel, alumina and the like in a mono or biphasic system. In anhydrous solvents namely, alcohol such as methanol, ethanol and the like; aliphatic and aromatic hydrocarbons such as hexane, benzene, toluene and the like; ether such as tetrahydrofuran, dioxane and the like, the reaction between 2,4,5-trimethoxyphenylpropane and varying amount of DDQ, preferably ranging from 1.0 to 1.1 moles, furnishes the corresponding dehydrogenated product i.e. trans-asarone (α-asarone) in 41-44% yield and unreacted starting material (i.e. 2,4,5-trimethoxyphenylpropane) along with yellow coloured compound as a side product (4-6%) while 2,4,5-trimethoxyphenylpropane and varying amount of DDQ, preferably ranging from 1.1 to 1.3 moles, furnishes α-asarone (48-51%) as well as above yellow coloured compound (9-11%) but without any starting material (Example II). It is interesting to note that the addition of a catalytic amount of solid support such celite, silica gel, alumina, resin and the like to the above mixtures of 2,4,5-trimethoxyphenylpropane and DDQ (1.1 to 1.3 moles) dramatically accelerates the rate of dehydrogenation as well as increases the yield of α-asarone (67-72%) (Example III). On the basis of IR, NMR, Mass spectral data, yellow solid is found to be trans-2,4,5-trimethoxycinnamaldehyde which was further confirmed by comparing the mixed m.p. (139-140° C.) of standard trans-2,4,5-trimethoxycinnamaldehyde prepared by reaction of α-asarone (trans-asarone, procured from Sigma Chemical Ltd.) with DDQ in dioxane. Further, trans-2,4,5-trimethoxycinnamaldehyde has appeared as a rare phenylpropanoid present in Caesulia axillaries and Alpinia flabella (0.000015%) in traces (Kulkarni, M. M.; Sohoni, J.; Rojatkar, S. R. and Nagasampagi, B. A., Ind. J. Chem. Sec. B 25B, 981-982 (1986) and Kikuzaki, H.; Tesaki, S.; Yonemori, S. and Nakatani, N. Phytochemistry, 56(1), 109-114 (2001), thus, preparation of trans-2,4,5-trimethoxycinnamaldehyde in sufficient quantity opens new vistas for the evaluation of its various applications known for structurally similar cinnamaldehyde derivatives (Tomoshi, K. and Makoto, F., JP Pat. No. 58055414A2; Saotome, K., JP Pat. No. 58201703A2; Watanabe, T., Komeno, T. and Hatanaka, M., JP Pat. No. 6312916A2 and Castelijns, A. M. C. F., Hogeweg, J. M. and vanNispen, S. P. J. M., U.S. Pat. No. 5,811,588)). After having confirmed the structure of α-asarone and trans-2,4,5-trimethoxycinnamaldehyde, our attention was focused towards exclusive formation of α-asarone in high yield without any starting material and yellow side product (i.e. 2,4,5-trimethoxycinnamaldehyde).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,5-Trimethoxycinnamaldehyde
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Reactant of Route 6
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